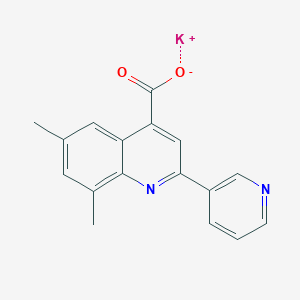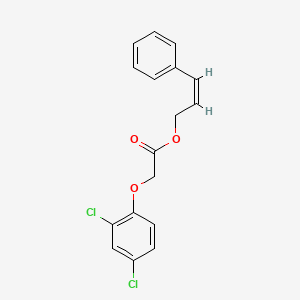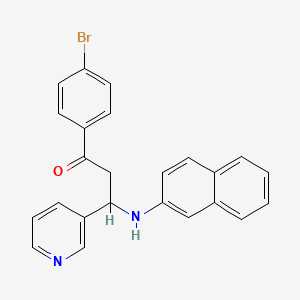![molecular formula C15H10BrCl3N2O2S B5073428 5-bromo-2-methoxy-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide](/img/structure/B5073428.png)
5-bromo-2-methoxy-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-2-methoxy-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide is an organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a bromine atom, a methoxy group, and a trichlorophenyl group attached to a benzamide core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-methoxy-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-2-methoxybenzoic acid and 2,4,5-trichloroaniline.
Formation of Intermediate: The 5-bromo-2-methoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2).
Coupling Reaction: The acid chloride is then reacted with 2,4,5-trichloroaniline in the presence of a base such as triethylamine (TEA) to form the desired benzamide compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
5-bromo-2-methoxy-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Products include derivatives with different substituents replacing the bromine atom.
Oxidation: Products include oxidized forms of the compound with additional oxygen-containing functional groups.
Reduction: Products include reduced forms with fewer oxygen-containing functional groups.
Aplicaciones Científicas De Investigación
5-bromo-2-methoxy-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-bromo-2-methoxy-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
5-chloro-2-methoxy-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide: Similar structure but with a chlorine atom instead of bromine.
5-bromo-2-methoxy-4-methyl-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide: Similar structure but with an additional methyl group.
Uniqueness
5-bromo-2-methoxy-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Propiedades
IUPAC Name |
5-bromo-2-methoxy-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrCl3N2O2S/c1-23-13-3-2-7(16)4-8(13)14(22)21-15(24)20-12-6-10(18)9(17)5-11(12)19/h2-6H,1H3,(H2,20,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRAKFFWNNMVSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NC(=S)NC2=CC(=C(C=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrCl3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[4-(3-fluorobenzyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate](/img/structure/B5073348.png)
![N-[2-(4-chlorophenoxy)ethyl]-2-(3-propanoyl-1H-indol-1-yl)acetamide](/img/structure/B5073356.png)
![Methyl 2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}propanoate](/img/structure/B5073359.png)


![10-Bromo-6-ethyl-3-methylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5073384.png)
![2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-N-(3-METHYLBUTYL)ACETAMIDE](/img/structure/B5073388.png)
![hexyl N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]carbamate](/img/structure/B5073394.png)
![N-(3-methylphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide](/img/structure/B5073410.png)

![2-methyl-3-phenyl-7-[4-(trifluoromethoxy)phenyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5073426.png)
![N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5073439.png)
![4-BROMO-2-({4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)PHENOL](/img/structure/B5073442.png)
